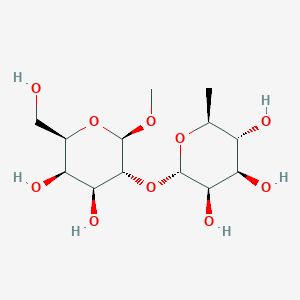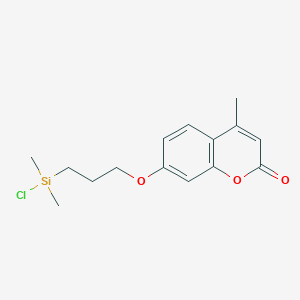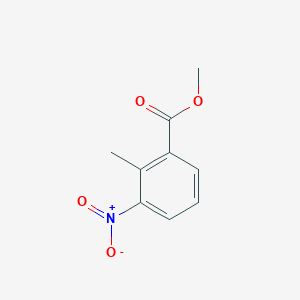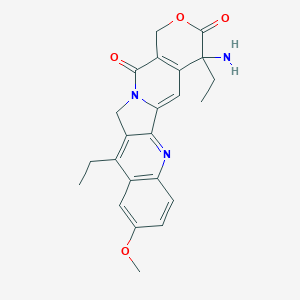
Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside, also known as MGRG, is a disaccharide derivative that has been extensively studied for its potential applications in the field of pharmaceuticals and biotechnology. This compound is composed of two sugar molecules, rhamnose and galactose, which are linked together through a glycosidic bond. The synthesis of MGRG has been achieved through various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside involves its interaction with various cellular pathways. Studies have shown that Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside can inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside can activate the p38 MAPK pathway, which is involved in the regulation of inflammation and apoptosis. The exact mechanism of action of Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside is still being studied, and further research is needed to fully understand its potential applications.
Biochemische Und Physiologische Effekte
Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been shown to have various biochemical and physiological effects. Studies have shown that Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside can inhibit the activity of various enzymes, such as tyrosinase and α-glucosidase, which are involved in the regulation of various metabolic pathways. Additionally, Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been shown to have antioxidant properties, which make it a potential candidate for the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has several advantages as a potential candidate for lab experiments. One of the main advantages is its easy synthesis method, which makes it readily available for research purposes. Additionally, Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been extensively studied for its potential applications, which makes it a promising candidate for further research. However, there are also limitations to the use of Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside in lab experiments. One of the main limitations is its potential toxicity, which requires careful handling and testing.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside. One of the main directions is the further study of its potential applications as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Furthermore, the development of new synthesis methods and the study of its potential toxicity are also important directions for future research.
Conclusion:
Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside is a promising compound that has been extensively studied for its potential applications in the field of pharmaceuticals and biotechnology. Its easy synthesis method, potential anticancer properties, and antioxidant and anti-inflammatory effects make it a promising candidate for further research. However, further research is needed to fully understand its mechanism of action, potential toxicity, and future applications.
Wissenschaftliche Forschungsanwendungen
Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been extensively studied for its potential applications in the field of pharmaceuticals and biotechnology. One of the most promising applications of Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside is its use as a potential anticancer agent. Studies have shown that Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
128962-66-3 |
|---|---|
Produktname |
Methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside |
Molekularformel |
C13H24O10 |
Molekulargewicht |
340.32 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c1-4-6(15)8(17)10(19)12(21-4)23-11-9(18)7(16)5(3-14)22-13(11)20-2/h4-19H,3H2,1-2H3/t4-,5+,6-,7-,8+,9-,10+,11+,12-,13+/m0/s1 |
InChI-Schlüssel |
ZUPSABSQBFCIOU-JSHOUVFRSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
Andere CAS-Nummern |
128962-66-3 |
Synonyme |
MeRG methyl 2-O-alpha-rhamnopyranosyl-beta-galactopyranoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)






![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)




